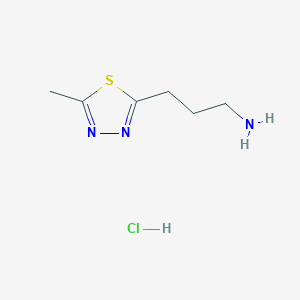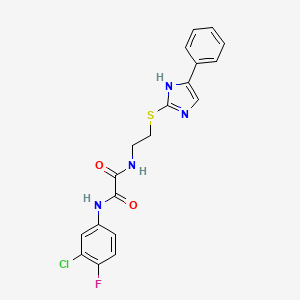
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest in recent years due to their potential as antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated for their biological activities. These compounds, particularly those incorporating the 1,3,4-thiadiazole core, displayed significant DNA protective abilities and antimicrobial activities. One compound exhibited notable cytotoxicity against cancer cell lines, suggesting potential for chemotherapy enhancement (Gür et al., 2020).
Potentiometric Sensor Development
Schiff bases featuring the 1,3,4-thiadiazole structure were synthesized to create Nd^3+ ion-selective electrodes. These sensors demonstrated excellent potentiometric characteristics, including a wide working concentration range and low detection limits, along with notable antibacterial activity (Bandi et al., 2013).
Molecular Interaction Analysis
Adamantane-1,3,4-thiadiazole hybrid derivatives were synthesized to study their intra- and intermolecular interactions using quantum theory. This research provided insights into non-covalent interactions crucial for molecular stability, showcasing the versatility of the 1,3,4-thiadiazole scaffold in designing compounds with desired physical properties (El-Emam et al., 2020).
Antimicrobial Agent Synthesis
Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole were synthesized and evaluated for their antimicrobial activity. This study highlighted the 1,3,4-thiadiazole moiety's potential in developing effective antimicrobial agents (Sah et al., 2014).
Fluorescence Studies
The fluorescence effects of compounds with the 1,3,4-thiadiazole structure were studied, revealing that molecular aggregation and the amino group's position significantly influence fluorescence behavior. This research underscores the compound's utility in developing fluorescent probes for biological and chemical analyses (Matwijczuk et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 1,3,4-thiadiazole derivatives, such as 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride, are often associated with antimicrobial activity . These compounds have been shown to exhibit potent antimicrobial effects against various strains of bacteria and fungi .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It has been suggested that these compounds may inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the immune response and inflammation.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar 1,3,4-thiadiazole derivatives suggest that these compounds may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of targeted cells. This is achieved through the disruption of DNA replication processes . In the case of antimicrobial activity, this leads to the death of the bacterial or fungal cells .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of this compound . .
Zukünftige Richtungen
The future directions for research into “3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride” and other 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . This could include more detailed studies of their mechanisms of action, as well as the development of new synthesis methods.
Eigenschaften
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-5-8-9-6(10-5)3-2-4-7;/h2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIHJZVMCLXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2821379.png)
![Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2821382.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2821385.png)


![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)
![7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2821392.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(isopropoxymethyl)furan-2-carboxamide](/img/structure/B2821394.png)
![tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B2821395.png)
![N-(4-ethoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2821398.png)
![3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2821400.png)